2-[(3-Chlorophenyl)carbonyl]hydrazinecarbothioamide
Description
Properties
IUPAC Name |
[(3-chlorobenzoyl)amino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3OS/c9-6-3-1-2-5(4-6)7(13)11-12-8(10)14/h1-4H,(H,11,13)(H3,10,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCDKPCXWJSZKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NNC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26731601 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Chlorophenyl)carbonyl]hydrazinecarbothioamide typically involves the reaction of 3-chlorobenzoyl chloride with thiosemicarbazide. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol to ensure complete reaction and high yield.
Industrial Production Methods: On an industrial scale, the production of 2-[(3-Chlorophenyl)carbonyl]hydrazinecarbothioamide follows similar synthetic routes but with optimized conditions to enhance efficiency and yield. The use of continuous flow reactors and automated systems can improve the scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 2-[(3-Chlorophenyl)carbonyl]hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
2-[(3-Chlorophenyl)carbonyl]hydrazinecarbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-[(3-Chlorophenyl)carbonyl]hydrazinecarbothioamide involves its interaction with specific molecular targets. It acts as an inhibitor of oxidative phosphorylation by uncoupling the proton gradient established during electron transport in mitochondria. This leads to a reduction in ATP synthesis and can induce cell death in certain contexts. The compound also affects lysosomal degradation during autophagy, which is relevant in the study of cellular processes and diseases.
Comparison with Similar Compounds
Structural Modifications and Physical Properties
The table below compares 2-[(3-Chlorophenyl)carbonyl]hydrazinecarbothioamide with key analogs, focusing on substituents, melting points, and synthetic yields:
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in 3b ) correlate with higher melting points (228–230°C), likely due to enhanced intermolecular interactions. Conversely, electron-donating groups (e.g., methoxy in 3c ) reduce melting points (166–168°C) .
- Yield Trends : Compounds with naphthyl carbonyl groups () exhibit higher yields (86–94%) compared to benzylidene derivatives (75–88%), possibly due to improved solubility during synthesis .
- Stereoelectronic Factors : The 3-chlorophenyl group in the target compound may enhance stability and lipophilicity compared to unsubstituted analogs, similar to trends observed in 3e and .
Biological Activity
2-[(3-Chlorophenyl)carbonyl]hydrazinecarbothioamide, a derivative of thiosemicarbazone, has garnered attention for its diverse biological activities, including anticancer, antifungal, and anti-inflammatory properties. This compound is part of a broader class of hydrazinecarbothioamides known for their therapeutic potential. This article reviews the biological activity of this compound, supported by data tables and case studies from various research findings.
The compound's structure features a chlorophenyl group, which enhances its lipophilicity and biological activity. Its mechanism of action primarily involves enzyme inhibition and interaction with specific molecular targets, which disrupt cellular processes. Notably, it has been identified as an ionophore that affects proton gradients across biological membranes, impacting ATP synthase activity and other membrane-bound enzymes.
Anticancer Activity
Research indicates that derivatives of hydrazinecarbothioamide exhibit significant anticancer properties. For instance, compounds within this class have shown cytotoxic effects against various cancer cell lines. A study demonstrated that 2-[(3-Chlorophenyl)carbonyl]hydrazinecarbothioamide derivatives can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and inhibition of specific signaling pathways .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 2C | HT-29 (Colon) | 1.61 | Induction of apoptosis |
| 2C | Jurkat (Leukemia) | 1.98 | ROS generation |
| 2C | J774A.1 (Macrophage) | <1.00 | Inhibition of cell proliferation |
Antifungal Activity
The antifungal properties of 2-[(3-Chlorophenyl)carbonyl]hydrazinecarbothioamide have been explored in various studies. One notable investigation assessed its efficacy against Candida albicans, revealing that the compound significantly reduced fungal burden in infected murine models. The encapsulation of this compound in fibrin liposomes enhanced its antifungal activity, demonstrating a minimum inhibitory concentration (MIC) of 4.92 µg/mL .
Table 2: Antifungal Efficacy Data
| Formulation | Fungal Strain | MIC (µg/mL) | Survival Rate (%) |
|---|---|---|---|
| Free 2C | C. albicans | 10 | 60 |
| 2C-FL | C. albicans | 4.92 | 90 |
Anti-inflammatory Activity
In addition to its anticancer and antifungal effects, this compound has been evaluated for anti-inflammatory properties. Studies have indicated that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo models . The dual inhibition mechanism involving both ROS and urease has been particularly noted in recent research.
Table 3: Anti-inflammatory Activity Data
| Compound | Inflammatory Model | IC50 (µg/mL) | Effectiveness |
|---|---|---|---|
| Compound A | RAW264.7 Macrophages | 12.3 | Significant reduction |
| Compound B | Mouse Model | 15.0 | Moderate reduction |
Case Studies
- Murine Model Study : A study investigated the therapeutic efficacy of the compound against C. albicans infection in mice, demonstrating that the formulation significantly prolonged survival compared to controls .
- Cell Line Studies : Multiple derivatives were tested against various cancer cell lines, showing promising results in inducing apoptosis and inhibiting cell proliferation .
Q & A
Q. What are the standard synthetic routes for preparing 2-[(3-Chlorophenyl)carbonyl]hydrazinecarbothioamide, and how can purity be ensured?
Methodological Answer: The compound is typically synthesized via condensation reactions between 3-chlorobenzoyl derivatives and thiosemicarbazides. For example, analogous hydrazinecarbothioamide derivatives are prepared by refluxing carbonyl precursors (e.g., aldehydes/ketones) with thiosemicarbazide in ethanol or methanol under acidic conditions (HCl or acetic acid) . Purification often involves recrystallization or reverse-phase HPLC (e.g., methanol-water gradients) to achieve >95% purity, as demonstrated in similar syntheses . Characterization via / NMR and IR confirms structural integrity, with key peaks for C=O (~1650–1700 cm) and C=S (~1250 cm) .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?
Methodological Answer:
- NMR : NMR identifies aromatic protons (δ 7.2–8.0 ppm for 3-chlorophenyl) and hydrazine NH protons (δ 9–10 ppm as broad singlets). NMR confirms carbonyl (C=O at ~165 ppm) and thiocarbonyl (C=S at ~180 ppm) groups .
- IR : Peaks for C=O (stretching at ~1680 cm) and C=S (stretching at ~1250 cm) are diagnostic .
- X-ray crystallography : Used to resolve stereochemistry and confirm hydrogen-bonding networks in solid-state structures, as seen in related hydrazinecarbothioamides .
Q. What safety protocols are essential when handling this compound?
Methodological Answer: Due to potential irritancy and lack of comprehensive toxicology data, researchers should:
- Use PPE (nitrile gloves, lab coats, safety goggles).
- Work in a fume hood to avoid inhalation.
- Store in airtight containers away from light/moisture.
- Dispose of waste via certified hazardous waste services, as improper disposal risks environmental contamination .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of 2-[(3-Chlorophenyl)carbonyl]hydrazinecarbothioamide derivatives?
Methodological Answer: Density Functional Theory (DFT) calculations predict reaction pathways and transition states, identifying energetically favorable conditions (e.g., solvent polarity, temperature). For example, studies on analogous compounds use Gaussian09 with B3LYP/6-31G(d) basis sets to model reaction mechanisms . Experimental validation via Design of Experiments (DoE) can further optimize parameters (e.g., reactant ratios, reflux time) .
Q. How do structural modifications (e.g., substituent variation) impact biological activity, and how are these effects systematically evaluated?
Methodological Answer:
- Substituent effects : Introducing electron-withdrawing groups (e.g., -NO) at the phenyl ring enhances antimicrobial activity by increasing electrophilicity .
- Bioactivity assays : Evaluate using MIC (Minimum Inhibitory Concentration) tests against bacterial strains (e.g., S. aureus, E. coli) and MTT assays for cytotoxicity. For example, hydrazinecarbothioamide derivatives show IC values <10 µM in cancer cell lines when coupled with methoxy substituents .
- SAR studies : Correlate substituent electronic properties (Hammett σ constants) with bioactivity trends .
Q. How can contradictions in reported bioactivity data be resolved?
Methodological Answer: Discrepancies often arise from:
- Purity variations : Impurities (e.g., unreacted starting materials) skew bioassays. Use HPLC-MS to verify purity .
- Assay conditions : Differences in solvent (DMSO vs. aqueous buffers) or cell lines affect results. Standardize protocols using CLSI guidelines .
- Metal coordination : Bioactivity may depend on metal complexation (e.g., Cu), which enhances DNA intercalation. Test compounds in both free and complexed forms .
Q. What strategies are employed to study metal coordination chemistry with this compound?
Methodological Answer:
- Complexation studies : React the ligand with metal salts (e.g., CuCl, Ni(NO)) in ethanol/water. Monitor via UV-Vis (shift in λ) and cyclic voltammetry .
- X-ray crystallography : Resolve structures of metal complexes to identify binding modes (e.g., N,S-bidentate vs. tridentate) .
- Magnetic susceptibility : Assess electronic structure (e.g., high-spin vs. low-spin configurations in Fe complexes) .
Q. How is this compound utilized in materials science applications?
Methodological Answer:
- Conductive polymers : Incorporate into polythiophene backbones via electropolymerization to enhance charge transport .
- Sensor development : Functionalize graphene oxide with hydrazinecarbothioamide derivatives for heavy metal detection (e.g., Hg) via fluorescence quenching .
- Catalysis : Act as ligands in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), where the C=S group stabilizes catalytic intermediates .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for optimizing reaction yields?
Methodological Answer:
- Response Surface Methodology (RSM) : Use Central Composite Design (CCD) to model interactions between variables (e.g., temperature, catalyst loading). For example, a 3 factorial design reduced reaction time by 40% in flow-chemistry syntheses .
- Machine learning : Train models on historical data to predict optimal conditions (e.g., random forest regression for yield prediction) .
Q. How can researchers validate the mechanism of action in biological studies?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate ligand-protein interactions (e.g., binding to E. coli DNA gyrase) .
- Gene expression profiling : RNA-seq identifies upregulated/downregulated pathways post-treatment .
- Competitive binding assays : Fluorescent probes (e.g., ethidium bromide displacement) confirm DNA intercalation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
